Dibromocyanoacetamide-13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

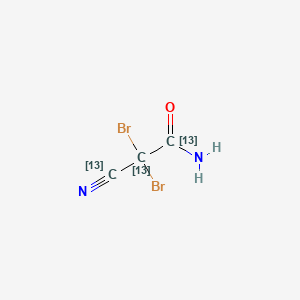

Dibromocyanoacetamide-13C3 is a chemical compound that contains three carbon-13 isotopes. It is a labeled compound, often used in various fields of research, including medical, environmental, and industrial research. The compound is known for its stability and is commonly used in nuclear magnetic resonance (NMR) analysis as a labeling reagent . It appears as a solid, colorless, or white crystalline powder and is relatively stable at room temperature .

准备方法

化学反应分析

Dibromocyanoacetamide-13C3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Dibromocyanoacetamide-13C3 has several scientific research applications:

Chemistry: It is used as a labeling reagent in NMR analysis to study chemical reactions and kinetics.

Biology: The compound is used in metabolic studies to trace biochemical pathways and interactions.

Medicine: It is employed in the development of new drugs and therapeutic agents by providing insights into molecular interactions and mechanisms.

Industry: this compound is used as a chemical additive to control bacterial contamination in ethanol fermentation.

作用机制

The mechanism of action of Dibromocyanoacetamide-13C3 involves its interaction with specific molecular targets. The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . This multi-site effect makes it a fast-acting biocide, exerting its biocidal action immediately after application .

相似化合物的比较

Dibromocyanoacetamide-13C3 can be compared with other similar compounds, such as:

2,2-Dibromo-2-cyanoacetamide: This compound shares a similar structure but does not contain the 13C isotopes.

2,2-Dibromo-3-nitrilopropanamide: Another structurally related compound with different isotopic labeling.

The uniqueness of this compound lies in its 13C labeling, which makes it particularly useful for NMR analysis and other research applications that require isotopic labeling .

生物活性

Dibromocyanoacetamide-13C3, also known as 2,2-dibromo-3-nitrilopropanamide-13C3 or DBNPA-13C3, is a halogenated compound primarily used as a biocide and antimicrobial agent. Its applications span various fields, including agriculture, water treatment, and industrial processes. This article explores the biological activity of this compound, focusing on its efficacy against microbial growth, toxicity profiles, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₃H₃Br₂N₃O

- CAS Number : 1286131-38-1

- Molecular Weight : 314.00 g/mol

- Structure : Contains two bromine atoms and a cyanoacetamide functional group.

Dibromocyanoacetamide acts by disrupting cellular processes in microorganisms. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound interferes with key metabolic enzymes in bacteria, leading to cell death.

- Disruption of Membrane Integrity : It alters the permeability of microbial cell membranes, causing leakage of essential cellular components.

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:

These studies indicate that this compound is effective at low concentrations, making it suitable for applications where microbial control is critical.

Case Studies

- Ethanol Fermentation :

- Water Treatment Applications :

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

- Acute Toxicity : Exhibits moderate toxicity to aquatic organisms; however, it is considered safe for use in controlled environments when applied according to guidelines.

属性

IUPAC Name |

2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIVKBHZENILKB-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[13C]([13C](=O)N)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。